Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate is a complex organic compound that combines elements of chromen, thiophene, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 7-hydroxycoumarin with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate . This intermediate is then subjected to further reactions, including amination and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[2-(2-oxochromen-7-yloxy)acetylamino]-4,5,6-trihydrocyclopenta[2,1-b] thiophene-3-carboxylate is unique due to its combination of chromen and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and potential modifications compared to similar compounds.
Properties
Molecular Formula |
C20H17NO6S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO6S/c1-25-20(24)18-13-3-2-4-15(13)28-19(18)21-16(22)10-26-12-7-5-11-6-8-17(23)27-14(11)9-12/h5-9H,2-4,10H2,1H3,(H,21,22) |
InChI Key |
UTIDFZODOVOXJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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